molecular formula C34H16O2 B085859 Isoviolanthrone CAS No. 128-64-3

Isoviolanthrone

Cat. No.: B085859
CAS No.: 128-64-3
M. Wt: 456.5 g/mol
InChI Key: BSIHWSXXPBAGTC-UHFFFAOYSA-N
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Description

This compound is characterized by its optical and electronic properties, which are similar to those of other polycyclic aromatic hydrocarbons . It is commonly used as a vat dye and has applications in various scientific fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isoviolanthrone typically involves a multi-step process. One common method includes the following steps :

    Preparation of a Mixed Solution: A mixture of potassium hydroxide, triethylene glycol, and tetrabutylammonium bromide is heated to 170-190°C.

    Oxidation-Reduction Reaction: Benzoxanthrone is added to the mixture in small portions while maintaining the temperature. Compressed air is introduced during the process.

    Isolation of this compound: The reaction mixture is cooled, diluted with water, and the solid product is filtered and dried to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced using a similar process but on a larger scale. The reaction conditions are optimized to improve yield and reduce waste. The use of environmentally friendly solvents and reagents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoviolanthrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Photogenerated radicals in the presence of sensitizers like acetophenone.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

Isoviolanthrone has a wide range of applications in scientific research :

    Chemistry: Used as a fluorescent dye and in photodynamic therapy.

    Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and studying tissue pathology.

    Industry: Used in the production of vat dyes and as a pigment in various materials.

Comparison with Similar Compounds

Isoviolanthrone is unique due to its specific molecular structure and properties. Similar compounds include other polycyclic aromatic hydrocarbons such as:

  • Phenanthrene
  • Dibenzopentacene
  • Picene

These compounds share some optical and electronic properties with this compound but differ in their molecular structures and specific applications .

Properties

IUPAC Name

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIHWSXXPBAGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059576
Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-64-3
Record name Isoviolanthrone
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Record name Isoviolanthrone
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Record name Isoviolanthrone
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Record name Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isoviolanthrone?

A1: this compound is represented by the molecular formula C34H16O2 and has a molecular weight of 464.5 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers have employed UV-Vis spectroscopy and Raman spectroscopy to characterize this compound. UV-Vis spectroscopy in sulfuric acid reveals a bathochromic shift of 20 nm for the dimer compared to the monomer. [] Raman spectroscopy has been instrumental in studying the vibrational properties of this compound under high pressure, revealing phase transitions and insights into its electronic behavior. []

Q3: How does the electrical resistivity of this compound change under pressure, and what does this suggest about its potential applications?

A3: this compound exhibits a significant decrease in electrical resistivity with increasing pressure. At 4.2 x 103 kg/cm2, its resistivity drops to 1/500th of its value at ordinary pressure. [] This pressure-dependent conductivity hints at potential applications in pressure-sensitive electronics or as a component in high-pressure devices.

Q4: Is this compound stable under high-pressure conditions? What kind of phase transitions does it undergo?

A4: Raman spectroscopy studies have shown that this compound undergoes phase transitions under high pressure. One transition occurs at 11.0 GPa, and another, leading to a new phase, emerges above 13.8 GPa. These transitions are attributed to changes in intra- and intermolecular bonding. [] Interestingly, the transitions appear to be reversible upon decompression.

Q5: How does the structure of this compound relate to its semiconducting properties?

A5: this compound belongs to a class of condensed polynuclear aromatic compounds known for their semiconducting properties. Its structure, featuring a large π-conjugated system, facilitates electron mobility, contributing to its semiconducting behavior. []

Q6: What is the significance of the dimerization of this compound?

A6: The dimerization of 3,4'-dibenzanthrone (this compound) through C-C linkage at the 3 positions leads to a significant increase in electrical conductivity. This dimer exhibits conductivity 30 times higher than the monomeric this compound, highlighting the impact of structural modifications on its electronic properties. []

Q7: Are there any applications of this compound in energy storage devices?

A7: this compound has been explored as a component in positive electrode materials for lithium secondary batteries. When incorporated with lithium transition metal complex oxides, it aims to enhance the high-temperature performance of the battery. []

Q8: How is this compound incorporated into formulations for its various applications?

A8: For its use as a dye, this compound is often incorporated into pigment dispersions. Various formulations and methods have been developed to enhance its dispersibility and stability in these formulations, often utilizing surfactants and polymers. [, , , , , , ]

Q9: Can this compound be chemically modified to improve its solubility and processability?

A9: Yes, researchers have successfully functionalized the reduced (leuco) form of this compound to enhance its solubility. This approach enables easier processing and expands its potential applications, particularly in solution-processed organic electronic devices like light-emitting electrochemical cells. []

Q10: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?

A10: this compound, as a widely used vat dye, contributes to the significant environmental burden posed by textile industry wastewater. Recognizing this, research has focused on upcycling this compound from these waste streams. This approach aims to convert a pollutant into valuable materials for high-tech applications, contributing to a more sustainable industrial process. []

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